Cas no 168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)

2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, a-hydroxy-4-(trifluoromethyl)-
- 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
- BENZENEACETONITRILE,.ALPHA.-HYDROXY-4-(TRIFLUOROMETHYL)-
- BS-16192
- 168013-75-0
- MFCD12169340
- DTXSID70558568
- Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile
- SCHEMBL6908520
- Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)-
- CS-0161351
- (+/-)-2-hydroxy-2-(4-trifluoromethylphenyl)acetonitrile
- J-519676
- D80859
- NYWXAQVYSYFVIG-UHFFFAOYSA-N
- EN300-174665
- alpha-Hydroxy-4-(trifluoromethyl)benzeneacetonitrile
- AKOS009469237
- 2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile
-
- インチ: InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H
- InChIKey: NYWXAQVYSYFVIG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C(C#N)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 201.04014830g/mol
- どういたいしつりょう: 201.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 44Ų
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174665-10.0g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 10.0g |
$1962.0 | 2023-02-16 | |
Enamine | EN300-174665-0.1g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 0.1g |
$129.0 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN559-50mg |
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile |
168013-75-0 | 95% | 50mg |
278.0CNY | 2021-07-15 | |
Enamine | EN300-174665-1g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 1g |
$457.0 | 2023-09-20 | |
1PlusChem | 1P007W53-100mg |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 100mg |
$167.00 | 2024-06-19 | |
Aaron | AR007WDF-5g |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 5g |
$612.00 | 2025-01-23 | |
Aaron | AR007WDF-250mg |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 250mg |
$44.00 | 2025-01-23 | |
Enamine | EN300-174665-5g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 5g |
$1322.0 | 2023-09-20 | |
eNovation Chemicals LLC | Y1230036-10g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 10g |
$900 | 2025-02-18 | |
abcr | AB547653-1g |
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile; . |
168013-75-0 | 1g |
€336.70 | 2024-08-02 |
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrileに関する追加情報
Research Brief on 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile (CAS: 168013-75-0): Recent Advances and Applications
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile (CAS: 168013-75-0) is a fluorinated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies highlight its utility as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of novel trifluoromethylated inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The researchers optimized a multi-step synthesis route starting from 4-(trifluoromethyl)benzaldehyde, achieving a 78% yield of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile with high purity (>99%). This advancement addresses previous challenges in scaling up production while maintaining stereochemical integrity, a critical factor for pharmaceutical applications.
In the realm of antimicrobial research, a team at the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 168013-75-0 exhibited promising activity against drug-resistant Staphylococcus aureus strains. The presence of both the hydroxyl and nitrile groups, combined with the electron-withdrawing trifluoromethyl moiety, appears to enhance membrane penetration while resisting enzymatic degradation. Molecular docking studies suggest these compounds interfere with bacterial cell wall biosynthesis by binding to undecaprenyl diphosphate synthase.
From a mechanistic perspective, computational chemistry studies have provided new insights into the compound's reactivity. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) reveal that the hydroxyl group's acidity (predicted pKa = 8.2) and the nitrile group's polarization create unique electronic properties that facilitate nucleophilic additions. These findings explain the compound's versatility in forming carbon-carbon bonds under mild conditions, making it valuable for constructing complex molecular architectures.
Recent patent applications (WO2023187561, 2023) disclose novel applications of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile in developing positron emission tomography (PET) tracers. The trifluoromethyl group's fluorine atoms can be replaced with fluorine-18 isotopes, creating radiolabeled probes for imaging neuroinflammation. Early preclinical studies show these tracers exhibit excellent blood-brain barrier penetration and specific binding to activated microglia, offering potential for diagnosing neurodegenerative diseases.
Ongoing clinical translation efforts face several challenges that recent research has begun to address. A 2024 review in Advanced Drug Delivery Reviews highlights the need for improved formulations to overcome the compound's limited aqueous solubility (measured at 0.8 mg/mL at pH 7.4). Several groups are investigating cyclodextrin complexes and nanoparticle carriers to enhance bioavailability. Additionally, metabolic studies in human liver microsomes indicate the compound undergoes rapid glucuronidation, prompting structure-activity relationship studies to improve metabolic stability while retaining pharmacological activity.
In conclusion, 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile (168013-75-0) continues to emerge as a versatile scaffold in medicinal chemistry. The past two years have seen significant progress in understanding its synthetic applications, biological mechanisms, and therapeutic potential. Future research directions likely will focus on expanding its utility in targeted drug delivery systems and as a platform for developing novel radiopharmaceuticals. The compound's unique combination of physicochemical properties positions it as a valuable tool for addressing multiple unmet medical needs.
168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile) 関連製品
- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)
- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 1806851-72-8(Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

